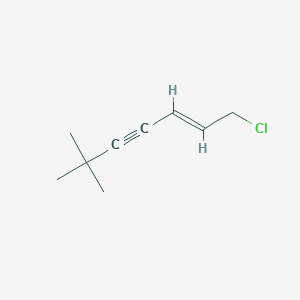

1-Chloro-6,6-dimethyl-2-hepten-4-yne

概述

描述

1-Chloro-6,6-dimethyl-2-hepten-4-yne is a chemical compound with the molecular formula C₉H₁₃Cl. It is an intermediate in the synthesis of terbinafine, an antifungal agent used to treat various fungal infections . This compound is characterized by its pale yellow oil appearance and is sensitive to light .

准备方法

1-Chloro-6,6-dimethyl-2-hepten-4-yne can be synthesized through several methods. One common synthetic route involves the reaction of trans-1,3-dichloropropene with a catalyst and an organic amine in tetrahydrofuran solvent. The mixture is stirred at 40°C while tert-butylacetylene is added dropwise. After the addition, the reaction continues for 10-50 hours, preferably 30 hours . The product is then purified through distillation and washing with dilute ammonia solution .

Another method involves the use of boron trichloride. In this procedure, the starting compound is dissolved in n-hexane and cooled to 10-15°C. Boron trichloride is added, and the mixture is stirred at 20°C. The organic phase is then separated, washed, dried, and evaporated to yield the final product .

化学反应分析

1-Chloro-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes, depending on the reducing agent used.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis and Preparation

The synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne typically involves several steps, including hydrolysis and coupling reactions. A notable method includes the Sonogashira coupling reaction using (E)-1-hydroxy-3-chloropropylene with tert-butyl acetylene in the presence of palladium catalysts. This method improves product yield and purity compared to previous techniques that produced significant amounts of isomers .

Pharmaceutical Intermediates

This compound is primarily recognized as a key intermediate in the synthesis of Terbinafine , a widely used antifungal medication. Terbinafine is effective against dermatophytes and has a mechanism that inhibits squalene epoxidase, a crucial enzyme in fungal ergosterol biosynthesis. The inhibition leads to the accumulation of squalene and subsequent fungal cell death .

Antifungal Activity

The compound's role in inhibiting fungal growth is significant. By targeting the ergosterol biosynthetic pathway, it disrupts membrane integrity and function, making it a valuable agent in treating fungal infections . Research has demonstrated that compounds like this compound can effectively reduce fungal viability by inhibiting key metabolic processes.

Case Study 1: Synthesis of Terbinafine

A detailed study outlined the synthesis process of Terbinafine using this compound as an intermediate. The study demonstrated that by optimizing reaction conditions, the yield of Terbinafine could be significantly increased while minimizing by-products. The synthesis pathway included the chlorination step which utilized specialized reagents to enhance selectivity towards the desired product .

Case Study 2: Toxicity Studies

In another research initiative focusing on drug safety, this compound was evaluated for its toxicity profile during the Abbreviated New Drug Application (ANDA) process. The findings indicated that while the compound is effective as an antifungal agent, careful consideration must be given to its safety parameters during formulation development .

Market Demand and Future Prospects

The demand for this compound has been increasing due to its essential role in pharmaceutical manufacturing. As antifungal resistance becomes a growing concern globally, compounds like Terbinafine will likely see expanded applications. Continuous research into optimizing synthesis methods and understanding the compound's biological effects will further enhance its utility in medicinal chemistry.

作用机制

The primary mechanism of action of 1-chloro-6,6-dimethyl-2-hepten-4-yne involves the inhibition of fungal squalene epoxidase . This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the fungal cell membrane, leading to the accumulation of squalene and subsequent fungal cell death .

相似化合物的比较

1-Chloro-6,6-dimethyl-2-hepten-4-yne is unique due to its specific structure and its role as an intermediate in the synthesis of terbinafine . Similar compounds include:

2-Hepten-4-yne, 1-chloro-6,6-dimethyl-: Another chlorinated derivative with similar properties.

6,6-Dimethyl-2-hepten-4-yne: A non-chlorinated analog used in various chemical reactions.

Terbinafine Impurity 14: A related compound used in the synthesis of terbinafine.

These compounds share structural similarities but differ in their specific chemical properties and applications.

生物活性

1-Chloro-6,6-dimethyl-2-hepten-4-yne is a chlorinated alkene with the molecular formula CHCl. It is primarily recognized for its biological activity, particularly its antifungal properties. This compound serves as an important intermediate in the synthesis of the antifungal agent terbinafine, which is widely used to treat fungal infections.

The biological activity of this compound is largely attributed to its ability to inhibit the enzyme squalene epoxidase . This enzyme plays a critical role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting squalene epoxidase, the compound disrupts ergosterol production, leading to increased squalene accumulation and ultimately resulting in fungal cell death .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity against various dermatophytes, including:

- Trichophyton rubrum

- Microsporum canis

These fungi are common pathogens responsible for skin infections in humans. The effectiveness of this compound can be influenced by environmental factors such as pH and concentration, which affect its interaction with fungal membranes.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key differences in biological activity among selected compounds:

| Compound Name | Structure Type | Primary Activity | Target Enzyme |

|---|---|---|---|

| This compound | Chlorinated alkene | Antifungal | Squalene epoxidase |

| Terbinafine | Allylamine | Antifungal | Squalene epoxidase |

| 1-Bromo-6,6-dimethyl-2-hepten-4-yne | Brominated alkene | Potential antifungal | Not extensively studied |

Case Studies and Research Findings

Several studies have documented the antifungal efficacy of this compound:

- In Vitro Studies : Laboratory assays demonstrated that this compound effectively inhibited the growth of T. rubrum and M. canis at concentrations as low as 10 µg/mL. The inhibition was measured using standard microbiological techniques such as broth microdilution methods.

- Mechanistic Insights : A study focusing on the mechanism revealed that treatment with this compound led to significant morphological changes in fungal cells, including membrane disruption and increased permeability .

- Environmental Impact : Research has shown that the antifungal efficacy varies with environmental conditions. For instance, higher pH levels were found to enhance the compound's activity against certain fungal strains, suggesting that formulation adjustments could optimize its use in clinical settings.

属性

IUPAC Name |

(E)-1-chloro-6,6-dimethylhept-2-en-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXABMZBMHDFEZ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126764-17-8, 287471-30-1 | |

| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。